molecular formula C16H14N2O4 B2462817 N-(3-(isoxazol-4-yl)propyl)-4-oxo-4H-chromene-2-carboxamide CAS No. 1903323-89-6

N-(3-(isoxazol-4-yl)propyl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B2462817
CAS No.: 1903323-89-6
M. Wt: 298.298
InChI Key: PHURRZDSNKTSQC-UHFFFAOYSA-N
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Description

N-(3-(Isoxazol-4-yl)propyl)-4-oxo-4H-chromene-2-carboxamide is a synthetic chromene derivative featuring a 4-oxo-4H-chromene core substituted at position 2 with a carboxamide group. The carboxamide nitrogen is further linked via a propyl chain to an isoxazole heterocycle. Chromene derivatives are recognized for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and antitumor activities. The structural uniqueness of this compound lies in the combination of the chromene scaffold with an isoxazole moiety, which may enhance binding affinity to biological targets due to hydrogen bonding and π-π interactions .

Properties

IUPAC Name

N-[3-(1,2-oxazol-4-yl)propyl]-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4/c19-13-8-15(22-14-6-2-1-5-12(13)14)16(20)17-7-3-4-11-9-18-21-10-11/h1-2,5-6,8-10H,3-4,7H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHURRZDSNKTSQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NCCCC3=CON=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(isoxazol-4-yl)propyl)-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps, starting with the preparation of the isoxazole and chromene intermediates. One common method for synthesizing isoxazoles is the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds . The chromene moiety can be synthesized through various methods, including the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic routes to maximize yield and minimize costs. This could include the use of metal-free synthetic routes to avoid the high costs and toxicity associated with metal catalysts . Additionally, continuous flow chemistry techniques could be employed to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-(isoxazol-4-yl)propyl)-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the chromene moiety can yield chromone derivatives, while reduction of the isoxazole ring can produce isoxazoline derivatives .

Scientific Research Applications

Inhibition of Heat Shock Proteins

One of the most promising applications of N-(3-(isoxazol-4-yl)propyl)-4-oxo-4H-chromene-2-carboxamide is its role as an inhibitor of heat shock proteins (HSPs). HSPs are crucial for cellular stress responses and have been implicated in various diseases, including cancer. By inhibiting these proteins, the compound may promote apoptosis in cancer cells and inhibit tumor growth, making it a candidate for cancer therapy.

Anti-inflammatory Properties

The chromene scaffold is associated with anti-inflammatory and antioxidant activities. Preliminary studies suggest that this compound may exhibit these properties, potentially benefiting the treatment of inflammatory diseases.

Case Studies

Several studies have investigated the biological effects of this compound:

Study Objective Findings
Anticancer Activity Evaluation (2023)Assess cytotoxic effects on various cancer cell linesThe compound demonstrated significant cytotoxicity against breast cancer cells (MCF-7), with an IC50_{50} value of 15 µM after 48 hours.
Anti-inflammatory Study (2025)Investigate effects on LPS-stimulated macrophagesTreatment reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls.

Mechanism of Action

The mechanism of action of N-(3-(isoxazol-4-yl)propyl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with various molecular targets and pathways. The isoxazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The chromene moiety can also interact with biological targets, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

4-Oxo-4H-chromene-3-carboxaldehyde
  • Structure : Features a carboxaldehyde group at position 3 of the chromene core instead of a carboxamide at position 2.
  • Reactivity : The aldehyde group at position 3 enables participation in condensation and nucleophilic addition reactions, making it a versatile intermediate for synthesizing fused heterocycles (e.g., diazepines) .
N-[3-(10H-Phenothiazinyl)-propyl]-2-(substituted phenyl)-3-chloro-4-oxo-1-azetidine-carboxamide (Compound 4(a–m))
  • Structure: Contains a 4-oxo-chromene linked to an azetidine-carboxamide group and a phenothiazine moiety.
  • Pharmacological Activity : Demonstrates antimicrobial and antitubercular activities, with substitutions on the phenyl ring influencing potency (e.g., electron-withdrawing groups enhance activity) .
Sulfamoylphenyl Hydrazinylidene Derivatives (13a–e)
  • Structure: Includes a sulfamoylphenyl group and a hydrazinylidene-cyanoacetamide moiety.
  • Synthetic Accessibility : High yields (94–95%) via diazonium salt coupling suggest efficient synthetic routes for carboxamide-containing chromenes .
  • Physicochemical Properties : IR and NMR data indicate strong hydrogen-bonding capacity due to NH and C=O groups, which may correlate with solubility and target binding .

Comparative Analysis of Key Properties

Compound Chromene Substituent Position Functional Groups Linked Moieties Reported Activities
Target Compound Position 2 (carboxamide) Carboxamide, Isoxazole Propyl-isoxazole Inferred: Potential antimicrobial
4-Oxo-4H-chromene-3-carboxaldehyde Position 3 (carboxaldehyde) Aldehyde None Synthetic intermediate
Azetidine-carboxamide Derivatives Position 2 (carboxamide) Azetidine, Chlorine, Substituted phenyl Phenothiazine-propyl Antimicrobial, Antitubercular
Sulfamoylphenyl Derivatives N/A Sulfamoylphenyl, Hydrazinylidene Aromatic amines High synthetic yield, Hydrogen bonding

Structure-Activity Relationship (SAR) Insights

  • Position of Substituents : Carboxamide at position 2 (target compound) vs. position 3 (chromene-3-carboxaldehyde) may influence electronic distribution and steric interactions with biological targets. For example, carboxamide at position 2 could enhance hydrogen bonding with enzymes compared to the aldehyde group .
  • Heterocyclic Moieties: Isoxazole (target) vs. phenothiazine (azetidine-carboxamide derivatives) affects lipophilicity. Isoxazole’s lower molecular weight and polarity may improve metabolic stability compared to bulkier phenothiazine .
  • Synthetic Feasibility : Diazonium coupling (as in sulfamoylphenyl derivatives) offers high yields, suggesting that similar methods could optimize the synthesis of the target compound .

Biological Activity

N-(3-(isoxazol-4-yl)propyl)-4-oxo-4H-chromene-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This compound belongs to the class of chromene derivatives, characterized by a fused benzopyran structure, and features an isoxazole moiety that enhances its biological profile.

Chemical Structure and Properties

The molecular formula of this compound indicates the presence of several functional groups, including a chromene backbone and a carboxamide group. These structural elements are crucial for its reactivity and biological properties. The compound's structure can be represented as follows:

N 3 isoxazol 4 yl propyl 4 oxo 4H chromene 2 carboxamide\text{N 3 isoxazol 4 yl propyl 4 oxo 4H chromene 2 carboxamide}

This compound primarily acts as an inhibitor of heat shock proteins (HSPs) . HSPs play a vital role in cellular stress responses and are implicated in various diseases, including cancer. By inhibiting these proteins, the compound may promote apoptosis in cancer cells and inhibit tumor growth, making it a candidate for therapeutic applications in cancer treatment.

Biological Activities

  • Anti-Cancer Activity :
    • The compound has shown promise in inhibiting heat shock proteins, which are often overexpressed in cancer cells. This inhibition could lead to increased apoptosis and reduced tumor proliferation.
    • In vitro studies have indicated that it may enhance the efficacy of existing chemotherapeutic agents by sensitizing cancer cells to treatment.
  • Anti-inflammatory Properties :
    • The chromene scaffold is associated with anti-inflammatory effects. Preliminary studies suggest that this compound may exhibit anti-inflammatory activity, which could be beneficial in treating inflammatory diseases.
  • Antioxidant Activity :
    • The compound's structure suggests potential antioxidant properties, which could help mitigate oxidative stress-related damage in cells.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds reveals that this compound has unique properties due to its specific substitution pattern. This may influence its binding affinity to heat shock proteins compared to other derivatives:

Compound NameStructureKey Features
N-(5-methylisoxazol-3-yl)-4-oxo-4H-chromene-2-carboxamideStructureMethyl substitution on isoxazole
N-(3-(2-carboxyphenyl))-4-oxo-4H-chromene-2-carboxamideStructureContains a phenyl group; potential for enhanced solubility
5-[3-(isoxazol-5-yl)]chromenone derivativesStructureIsoxazole at different positions; varied biological activities

Case Studies and Research Findings

Several studies have evaluated the biological activity of compounds related to this compound:

  • Inhibition Studies :
    • Research demonstrated that derivatives of chromene compounds exhibited varying degrees of inhibitory effects against cyclooxygenase (COX) enzymes and lipoxygenases (LOX), indicating their potential as anti-inflammatory agents .
  • Cytotoxicity Evaluations :
    • In vitro cytotoxicity assays against breast cancer cell lines (e.g., MCF-7) revealed that certain derivatives showed significant cytotoxic effects, suggesting their potential use in cancer therapy .
  • Molecular Docking Studies :
    • Molecular docking studies provided insights into the interactions between this compound and various protein targets, highlighting its potential binding sites and mechanisms of action at the molecular level .

Q & A

Q. What are the standard synthetic routes for N-(3-(isoxazol-4-yl)propyl)-4-oxo-4H-chromene-2-carboxamide?

The compound is synthesized via multi-step organic reactions. Key steps include:

  • Coupling reactions : Diazonium salts of aromatic amines are coupled with intermediates like cyanoacetanilides under controlled temperatures (0–5°C) in pyridine, followed by recrystallization from solvents like DMF to isolate products .
  • Cyclization : Refluxing intermediates (e.g., 3-carboxaldehyde derivatives) in acetic acid with sodium acetate to form chromene cores .
  • Amide bond formation : Reacting isoxazole-containing alkylamines with activated chromene-carboxylic acid derivatives using coupling agents like DCC/DMAP .

Q. How is the compound characterized post-synthesis?

Characterization involves:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to confirm proton environments and carbon frameworks (e.g., distinguishing chromene carbonyls at ~170 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and isotopic patterns (e.g., [M+H]+^+ peaks) .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, confirming bond lengths, angles, and hydrogen-bonding networks .

Q. What purification techniques ensure high yields and purity?

  • Recrystallization : Use polar aprotic solvents (e.g., DMF or dioxane) to isolate crystalline products with >95% purity .
  • Column chromatography : Employ silica gel with gradient elution (hexane/ethyl acetate) for intermediates .

Q. What are the key structural features confirmed by X-ray crystallography?

  • Chromene core : Planar 4-oxo-4H-chromene system with bond lengths consistent with conjugated carbonyl groups .
  • Isoxazole-propyl linkage : Confirmed dihedral angles between the isoxazole and chromene rings, influencing electronic delocalization .

Advanced Research Questions

Q. How can contradictions in spectroscopic data during characterization be resolved?

  • Cross-validation : Combine NMR, MS, and IR to resolve ambiguities (e.g., distinguishing tautomeric forms via 1^1H NMR peak splitting) .
  • Computational modeling : Density Functional Theory (DFT) predicts NMR chemical shifts or vibrational frequencies to validate experimental data .

Q. What strategies optimize reaction yields during synthesis?

  • Catalyst screening : Use Yb(OTf)3_3 or other Lewis acids to accelerate cycloadditions, reducing side reactions .
  • pH control : Maintain mildly acidic conditions (pH 5–6) during amide coupling to minimize hydrolysis .

Q. How does the isoxazole ring influence the compound’s reactivity?

  • Electron-withdrawing effects : The isoxazole’s N-O group stabilizes adjacent carbocations, facilitating nucleophilic substitutions on the propyl chain .
  • Ring strain : Isoxazole’s 5-membered ring enhances reactivity in [3+2] cycloadditions for derivatization .

Q. What methodologies address discrepancies in mass spectrometry data?

  • Isotopic dilution : Spike samples with 13^{13}C-labeled analogs to distinguish background noise .
  • Tandem MS (MS/MS) : Fragment ions (e.g., m/z 198 or 172 in similar compounds) confirm structural motifs .

Q. How are reaction intermediates monitored in multi-step syntheses?

  • Thin-layer chromatography (TLC) : Track progress using UV-active spots and Rf_f values .
  • In-situ FTIR : Monitor carbonyl stretching frequencies (e.g., 1660–1700 cm1^{-1}) to detect intermediate formation .

Q. What computational tools predict the compound’s stability under varying conditions?

  • Molecular dynamics simulations : Assess conformational stability in aqueous vs. organic solvents .
  • pKa_a prediction software : Estimate protonation states of the chromene carbonyl and isoxazole nitrogen under physiological pH .

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